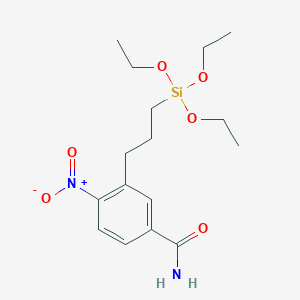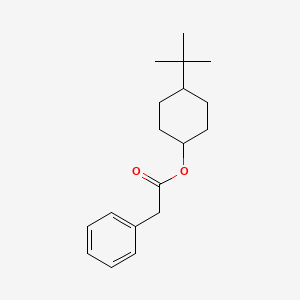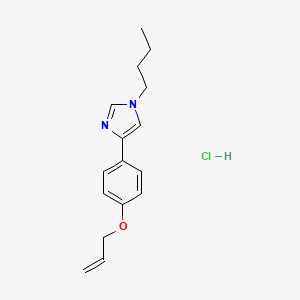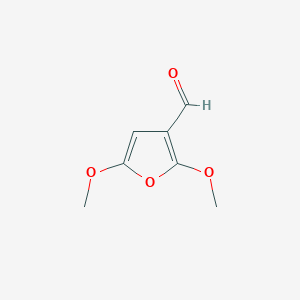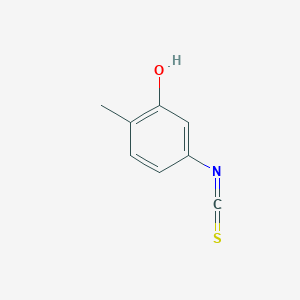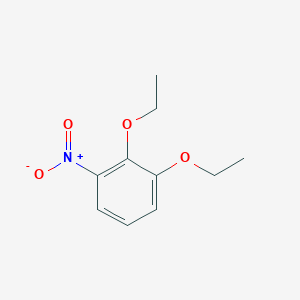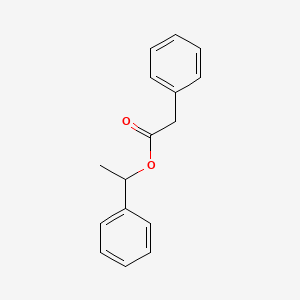
1-Phenylethyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl phenylacetate is an organic compound with the molecular formula C16H16O2. It is an ester formed from phenylacetic acid and 1-phenylethanol. This compound is known for its pleasant floral and fruity aroma, making it a popular ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 1-phenylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for the purification of the product, such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl phenylacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield phenylacetic acid and 1-phenylethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl groups in the compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Hydrolysis: Phenylacetic acid and 1-phenylethanol.
Reduction: 1-Phenylethanol and phenylmethanol.
Oxidation: Various oxidized derivatives of the phenyl groups.
Scientific Research Applications
1-Phenylethyl phenylacetate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma
Mechanism of Action
The mechanism of action of 1-Phenylethyl phenylacetate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release phenylacetic acid and 1-phenylethanol, which may exert their effects through different biological pathways. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
1-Phenylethyl phenylacetate can be compared with other similar esters, such as:
Phenethyl acetate: Similar in structure but with an acetate group instead of a phenylacetate group.
Benzyl acetate: Contains a benzyl group instead of a phenylethyl group.
Ethyl phenylacetate: Similar in structure but with an ethyl group instead of a phenylethyl group
Uniqueness: this compound is unique due to its specific combination of phenylacetic acid and 1-phenylethanol, which imparts distinct chemical and physical properties, including its characteristic aroma and reactivity .
Properties
CAS No. |
56961-74-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-phenylethyl 2-phenylacetate |
InChI |
InChI=1S/C16H16O2/c1-13(15-10-6-3-7-11-15)18-16(17)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
InChI Key |
RVPFKYFDINHICG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


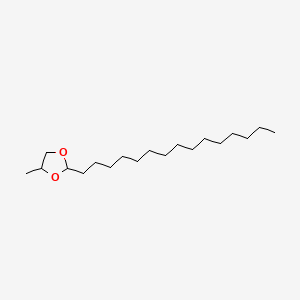
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
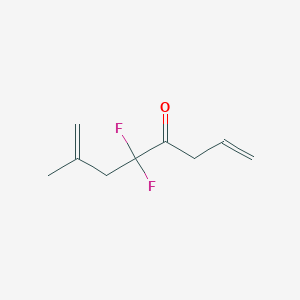
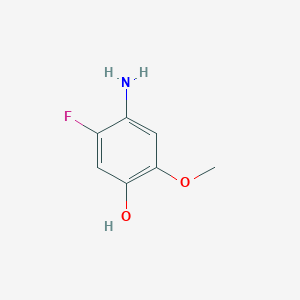
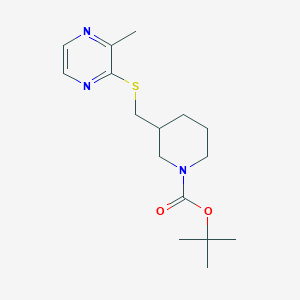
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
